molecular formula C8H9NOS2 B161228 2-Acetylthiomethylthiopyridine CAS No. 140128-04-7

2-Acetylthiomethylthiopyridine

Cat. No.: B161228
CAS No.: 140128-04-7
M. Wt: 199.3 g/mol
InChI Key: ROMCSXIFYLATJV-UHFFFAOYSA-N
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Description

2-Acetylthiomethylthiopyridine, also known as this compound, is a useful research compound. Its molecular formula is C8H9NOS2 and its molecular weight is 199.3 g/mol. The purity is usually 95%.
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Properties

CAS No.

140128-04-7

Molecular Formula

C8H9NOS2

Molecular Weight

199.3 g/mol

IUPAC Name

S-(pyridin-2-ylsulfanylmethyl) ethanethioate

InChI

InChI=1S/C8H9NOS2/c1-7(10)11-6-12-8-4-2-3-5-9-8/h2-5H,6H2,1H3

InChI Key

ROMCSXIFYLATJV-UHFFFAOYSA-N

SMILES

CC(=O)SCSC1=CC=CC=N1

Canonical SMILES

CC(=O)SCSC1=CC=CC=N1

Synonyms

Ethanethioic acid, S-[(2-pyridinylthio)methyl] ester (9CI)

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2-mercaptopyridine (1.11 g : 9.98 mMol.) in dimethylformamide (10 ml) is added sodium hydride (400 mg : 60% dispersion in oil), and the mixture is stirred at room temperature for 2 to 3 minutes. To this reaction mixture at -30° C. is added a solution of chloromethyl thiolacetate (1.12 g : 9.00 mMol.) in dimethylformamide (2 ml), and the mixture is stirred at -20 to -30° C. for 1 hour. The reaction mixture is diluted with ethyl acetate, washed with water and brine, dried over sodium sulfate, and concentrated. The residue is purified by silica gel chromatography (toluene : ethyl acetate=20: 1) to give 2-acetylthiomethylthiopyridine (1.43 g) as yellow oil. Yield: 72%.
Quantity
1.11 g
Type
reactant
Reaction Step One
Quantity
400 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
chloromethyl thiolacetate
Quantity
1.12 g
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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